REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[CH3:10][O:11][C:12]([C:14]#[C:15][C:16]([O:18][CH3:19])=[O:17])=[O:13].C(OCC)C>CO>[CH3:10][O:11][C:12](=[O:13])[CH:14]([NH:5][C:4]1[CH:3]=[C:2]([Cl:1])[CH:8]=[C:7]([Cl:9])[CH:6]=1)[CH2:15][C:16]([O:18][CH3:19])=[O:17]
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Name
|
|
Quantity
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104 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
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Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
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COC(=O)C#CC(=O)OC
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
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under reflux for 14 h
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Duration
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14 h
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Type
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TEMPERATURE
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Details
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On cooling a yellow solid
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Type
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CUSTOM
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Details
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crystallised out and
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Type
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FILTRATION
|
Details
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this was collected by filtration
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Type
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CONCENTRATION
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Details
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The mother liquors were concentrated in vacuo
|
Type
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CUSTOM
|
Details
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to leave a residue from which a second crop of product
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Type
|
CUSTOM
|
Details
|
after drying at 40° C. under a pressure of 20 mmHg for 18 h)
|
Duration
|
18 h
|
Type
|
DISSOLUTION
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Details
|
A portion of this material (105 g) was dissolved in ethyl acetate (1000 ml) and hydrogenated at 50 psi over 10% palladium on carbon catalyst (4 g) for 40 h
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from diethyl ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC(=O)OC)NC1=CC(=CC(=C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |